GlyT1 Inhibition Potency: Org 25935 (IC50 100 nM) vs. Bitopertin (IC50 25 nM) and ALX-5407 (IC50 ~3 nM)
Org 25935 inhibits human GlyT1 with an IC50 of 100 nM, representing a moderate potency compared to the higher potency of bitopertin (IC50 25 nM) and ALX-5407 (IC50 ~3 nM). This moderate potency may offer a distinct pharmacological window for in vivo studies, potentially reducing the risk of target over-engagement seen with more potent inhibitors [1].
| Evidence Dimension | GlyT1 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Bitopertin: IC50 = 25 nM; ALX-5407: IC50 ≈ 3 nM |
| Quantified Difference | Org 25935 is 4-fold less potent than bitopertin and ~33-fold less potent than ALX-5407 |
| Conditions | In vitro glycine uptake assay |
Why This Matters
Moderate potency may translate to a more favorable therapeutic index and reduced off-target effects in vivo, a key consideration for long-term dosing in alcohol dependence models.
- [1] Harvey RJ, Yee BK. Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nat Rev Drug Discov. 2013;12(11):866-885. doi:10.1038/nrd3893 View Source
